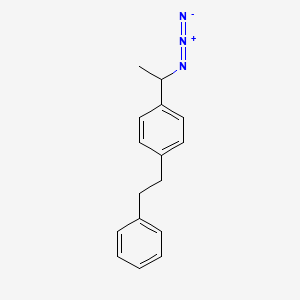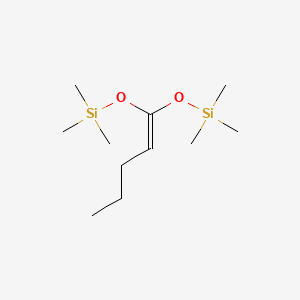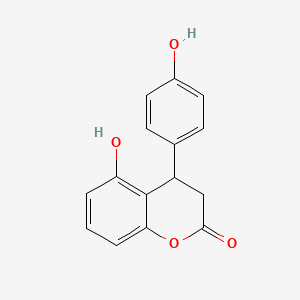
1-(1-Azidoethyl)-4-(2-phenylethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Azidoethyl)-4-(2-phenylethyl)benzene is an organic compound that features both azide and phenylethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Azidoethyl)-4-(2-phenylethyl)benzene typically involves the introduction of the azide group into an appropriate precursor. One common method is the nucleophilic substitution reaction where a halide precursor is treated with sodium azide. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and are carried out at elevated temperatures to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity would be essential. Safety measures are crucial due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions
1-(1-Azidoethyl)-4-(2-phenylethyl)benzene can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in substitution reactions to form other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like triphenylphosphine (Staudinger reaction).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(1-Azidoethyl)-4-(2-phenylethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Potential use in bioconjugation and labeling due to the reactivity of the azide group.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Used in the production of specialty polymers and materials.
Mechanism of Action
The azide group in 1-(1-Azidoethyl)-4-(2-phenylethyl)benzene is highly reactive and can participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles. This reactivity is exploited in various applications, including bioconjugation and materials science.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethyl azide: Similar structure but lacks the additional azidoethyl group.
Benzyl azide: Contains an azide group attached to a benzyl moiety.
Phenethylamine: Lacks the azide group but has a similar phenylethyl structure.
Properties
CAS No. |
832684-28-3 |
|---|---|
Molecular Formula |
C16H17N3 |
Molecular Weight |
251.33 g/mol |
IUPAC Name |
1-(1-azidoethyl)-4-(2-phenylethyl)benzene |
InChI |
InChI=1S/C16H17N3/c1-13(18-19-17)16-11-9-15(10-12-16)8-7-14-5-3-2-4-6-14/h2-6,9-13H,7-8H2,1H3 |
InChI Key |
FJOHUGFZBVNYCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)CCC2=CC=CC=C2)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9-Ethyl-3-(2-{4-[2-(pyridin-4-YL)ethenyl]phenyl}ethenyl)-9H-carbazole](/img/structure/B14210664.png)

![Thiourea, [4-(pentyloxy)-3-(trifluoromethyl)phenyl]-](/img/structure/B14210673.png)



![4-Oxo-4-{[6-(phenylsulfanyl)-1H-benzimidazol-2-yl]amino}butanoic acid](/img/structure/B14210693.png)



